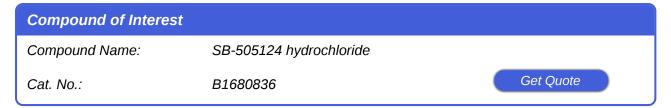


SB-505124 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **SB-505124 hydrochloride**, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors. This document details the compound's core properties, mechanism of action, and provides established experimental protocols for its use in scientific research.

Core Properties of SB-505124

SB-505124 is a small molecule inhibitor that acts as a reversible ATP-competitive inhibitor of activin receptor-like kinase (ALK) 5, also known as TGF- β type I receptor kinase. It also demonstrates inhibitory activity against ALK4 and ALK7. The hydrochloride salt is a common formulation used in research.

Table 1: Physicochemical Properties of SB-505124 and its Hydrochloride Salt



Property	SB-505124 (Free Base)	SB-505124 Hydrochloride
Molecular Formula	C20H21N3O2	C20H21N3O2 • HCl
Molecular Weight	335.40 g/mol [1][2][3]	371.9 g/mol [4]
CAS Number	694433-59-5[1][2]	356559-13-2[4][5]
Appearance	Yellow powder[1]	Solid[4]
Purity	≥98% (HPLC)[1][2]	≥98%[4]
Solubility	Soluble to 100 mM in DMSO[2]	Soluble to 100 mM in 2eq. HCl[2]

Mechanism of Action and Signaling Pathway

SB-505124 selectively inhibits the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2][6] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3. The prevention of Smad phosphorylation blocks their subsequent complex formation with Smad4 and translocation to the nucleus, thereby inhibiting the transcription of TGF-β target genes.



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Diagram 1: TGF-β Signaling Pathway Inhibition by SB-505124.

Quantitative Data



SB-505124 exhibits high potency for its target receptors, with selectivity over other kinases.

Table 2: Inhibitory Activity of SB-505124

Target	IC50 (nM)	Assay Type	Reference
ALK5 (TGF-βRI)	47 ± 5	Cell-free kinase assay	[2][6]
ALK4	129	Cell-free kinase assay	[2][6]
ALK7	-	Inhibits ALK7-induced Smad2 phosphorylation	[4]
ALK1, ALK2, ALK3, ALK6	>10,000	Cell-free kinase assay	[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving SB-505124.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of SB-505124 on the kinase activity of its target receptors.

Materials:

- Recombinant kinase domain of ALK5
- GST-tagged Smad3
- SB-505124 hydrochloride
- Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
- ATP (3 μM)
- [y-³³P]ATP (0.5 μCi)



- P-81 phosphocellulose paper
- 0.5% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing 65 nM of the ALK5 kinase domain and 184 nM of GST-Smad3 in the kinase assay buffer.[1][2]
- Add varying concentrations of SB-505124 or vehicle control (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding ATP and [y-33P]ATP.
- Incubate the reaction for 3 hours at 30°C.
- Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
- Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [y-³³P[ATP.[2]
- Measure the amount of incorporated ³³P into the GST-Smad3 substrate using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Smad2 Phosphorylation

This protocol allows for the assessment of SB-505124's effect on TGF- β -induced Smad2 phosphorylation in a cellular context.

Materials:

- Cell line of interest (e.g., HaCaT, A549)
- Cell culture medium



- SB-505124 hydrochloride
- TGF-β1
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

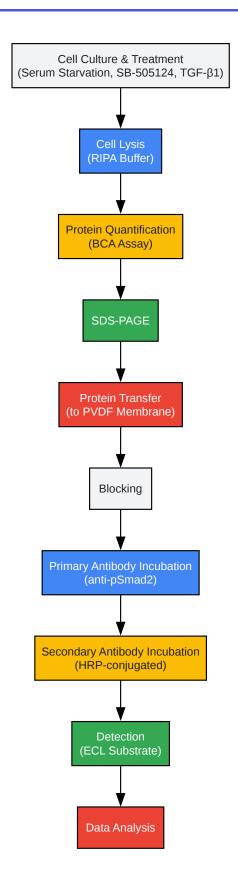
Procedure:

- Seed cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of SB-505124 or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control group.
- · Wash the cells twice with ice-cold PBS.



- · Lyse the cells with ice-cold RIPA buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Prepare protein samples with Laemmli buffer and denature by heating.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe for total Smad2 and the loading control to ensure equal protein loading.





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Diagram 2: Western Blot Workflow for p-Smad2 Detection.



Conclusion

SB-505124 hydrochloride is a valuable research tool for investigating the TGF- β signaling pathway. Its high potency and selectivity make it a reliable inhibitor for both in vitro and cell-based assays. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any chemical reagent, it is crucial to follow appropriate safety and handling procedures.

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